molecular formula C22H29N3OS B12768551 Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- CAS No. 115030-32-5

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)-

Cat. No.: B12768551
CAS No.: 115030-32-5
M. Wt: 383.6 g/mol
InChI Key: YRRXUWBBGMNNRL-UHFFFAOYSA-N
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Description

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- is a complex organic compound with a unique structure that includes a piperazine ring, a phenylmethyl group, and a thioether linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylmethyl group, and the formation of the thioether linkage. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Phenylmethyl Group: This step often involves the use of benzyl halides in the presence of a base.

    Formation of the Thioether Linkage: This can be done by reacting a thiol with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- involves its interaction with specific molecular targets. The piperazine ring and phenylmethyl group may facilitate binding to proteins or enzymes, while the thioether linkage can influence the compound’s reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-phenyl-: A simpler analog with a phenyl group instead of the more complex piperazine and thioether structure.

    Acetamide, N-(4-formylphenyl)-: Contains a formyl group, offering different reactivity and applications.

Uniqueness

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the piperazine ring, phenylmethyl group, and thioether linkage makes it a versatile compound for various research applications.

Properties

CAS No.

115030-32-5

Molecular Formula

C22H29N3OS

Molecular Weight

383.6 g/mol

IUPAC Name

N-[4-[3-(4-benzylpiperazin-1-yl)propylsulfanyl]phenyl]acetamide

InChI

InChI=1S/C22H29N3OS/c1-19(26)23-21-8-10-22(11-9-21)27-17-5-12-24-13-15-25(16-14-24)18-20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H,23,26)

InChI Key

YRRXUWBBGMNNRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCCCN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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